

Crystal Structure Analysis of 3-Phenylpyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylpyrrolidin-3-ol

Cat. No.: B1266316

[Get Quote](#)

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure determination for **3-Phenylpyrrolidin-3-ol** could not be located in the searched academic and crystallographic databases. To fulfill the request for an in-depth technical guide on crystal structure analysis of a closely related molecule, this document presents a detailed analysis of N-(3-hydroxyphenyl)succinimide, a compound containing a similar phenyl and a five-membered nitrogen-containing ring system. All data and methodologies presented herein pertain to N-(3-hydroxyphenyl)succinimide.

This guide provides a comprehensive overview of the crystal structure of N-(3-hydroxyphenyl)succinimide, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its structure determination, presents key crystallographic data in a structured format, and visualizes the experimental workflow and significant molecular interactions.

Crystallographic Data

The crystal structure of N-(3-hydroxyphenyl)succinimide was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for N-(3-hydroxyphenyl)succinimide[1]

Parameter	Value
Empirical Formula	C ₁₀ H ₉ NO ₃
Formula Weight (g/mol)	191.18
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	
a (Å)	11.432 (2)
b (Å)	7.6567 (14)
c (Å)	10.115 (2)
α (°)	90
β (°)	98.688 (7)
γ (°)	90
Volume (Å ³)	875.2 (3)
Z	4
Data Collection	
Radiation	Cu Kα ($\lambda = 1.54178 \text{ \AA}$)
Temperature (K)	293
Refinement	
R-factor (R1)	0.044
Weighted R-factor (wR2)	0.140

Molecular Geometry

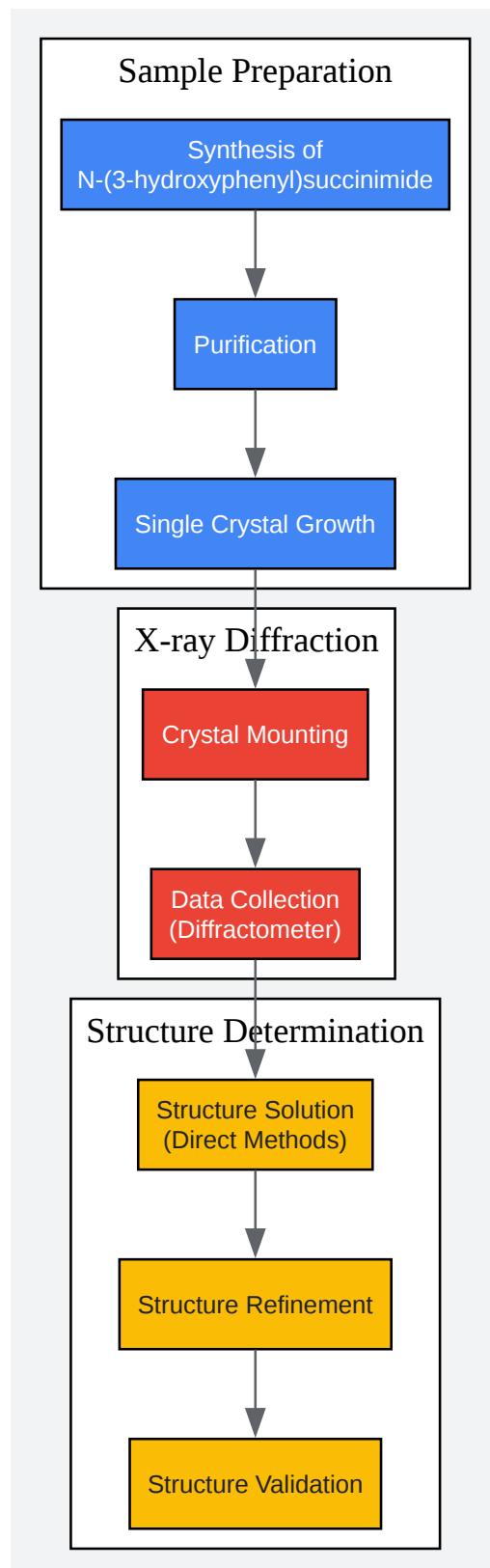
The molecule is non-planar, with the benzene and pyrrolidine rings being inclined to each other. The dihedral angle between the mean planes of the benzene and pyrrolidine rings is 53.9 (1)°.

[1]

Experimental Protocols

The determination of the crystal structure of N-(3-hydroxyphenyl)succinimide involved the following key steps:

3.1. Crystal Growth Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound. The specific solvent system used for crystallization is a critical step and is often determined empirically.

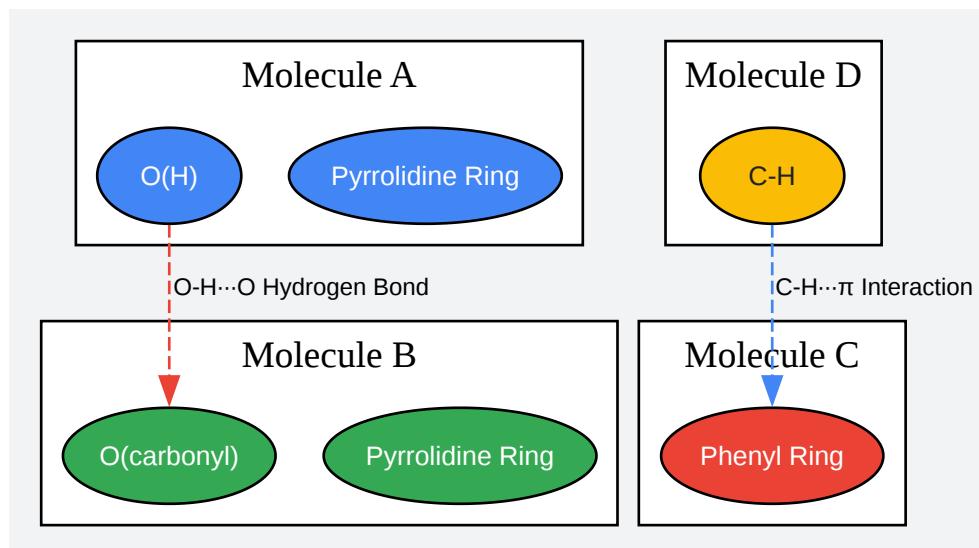

3.2. X-ray Data Collection[1] A suitable single crystal was mounted on a diffractometer. The data for N-(3-hydroxyphenyl)succinimide was collected on a Bruker APEXII CCD area-detector diffractometer. The crystal was kept at a constant temperature of 293 K during data collection. The diffraction data were collected using monochromated Cu K α radiation. A multi-scan absorption correction was applied to the collected data.

3.3. Structure Solution and Refinement[1] The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydroxyl H atom was located in a difference Fourier map and refined freely. The C-bound H atoms were positioned with idealized geometry and treated as riding atoms.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.



[Click to download full resolution via product page](#)

Experimental workflow for crystal structure analysis.

4.2. Intermolecular Interactions

The crystal packing of N-(3-hydroxyphenyl)succinimide is stabilized by intermolecular hydrogen bonds. In the crystal, molecules are linked through strong O—H \cdots O hydrogen bonds, forming zigzag chains.^[1] These chains are further linked by C—H \cdots π interactions, creating sheets.^[1]

[Click to download full resolution via product page](#)

Key intermolecular interactions in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of N-(3-hydroxyphenyl)succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of 3-Phenylpyrrolidin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266316#3-phenylpyrrolidin-3-ol-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com